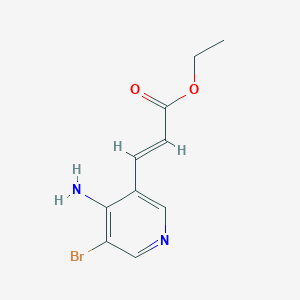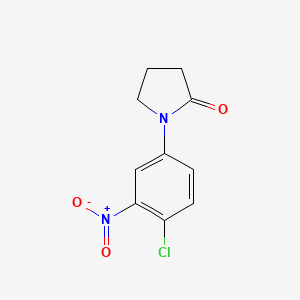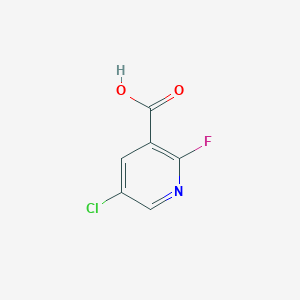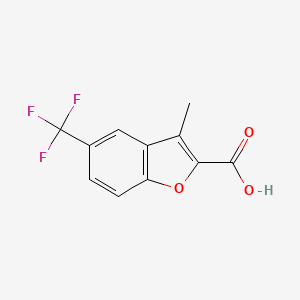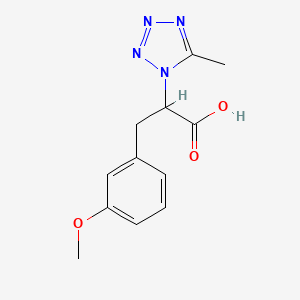
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Übersicht
Beschreibung
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide is a chemical compound with the molecular formula C10H11ClN2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a chlorine atom on the third carbon. The nitrogen atom in the amide group is bonded to a 2-methyl-3-nitrophenyl group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 242.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Synthesis of Immunologically Active Compounds: A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, demonstrating the immunosuppressive activities of these compounds. The research highlighted the significant inhibitory activity of 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide on murine splenocytes and in vivo delayed-type hypersensitivity assays (Giraud et al., 2010).
Pharmacokinetics and Metabolism
- Understanding Drug Metabolism: Research by Wu et al. (2006) on the pharmacokinetics and metabolism of selective androgen receptor modulators, including a similar compound S-1, provided insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
Chemistry and Synthesis Techniques
- Development of Synthesis Methods: A study by Peterson et al. (2006) introduced a simple and efficient method for preparing 4-nitrophenyl N-methyl- and N-alkylcarbamates, demonstrating advancements in synthesis techniques relevant to similar compounds (Peterson et al., 2006).
Environmental and Safety Studies
Environmental Impact and Safety
Jungewelter and Aalto‐Korte (2008) studied the allergic reactions in pharmaceutical workers exposed to flutamide, a related compound. This research highlights the environmental and occupational health aspects related to the handling of such chemicals (Jungewelter & Aalto‐Korte, 2008).
Agricultural Applications
Wills and Street (1988) examined the effects of propanil, a related compound, on rice crops, contributing to the understanding of agricultural applications and environmental interactions of such chemicals (Wills & Street, 1988).
Biological and Biodegradation Studies
Biodegradation Research
Bhushan et al. (2000) investigated the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., providing valuable information on the microbial degradation of compounds related to 3-chloro-N-(2-methyl-3-nitrophenyl)propanamide (Bhushan et al., 2000).
Photoreactions and Drug Stability
Research by Watanabe et al. (2015) on the photoreactions of flutamide, a structurally related compound, in different solvents provided insights into the stability and degradation pathways of similar compounds (Watanabe et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methyl-3-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-8(12-10(14)5-6-11)3-2-4-9(7)13(15)16/h2-4H,5-6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXFXIYQGXSQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1460959.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)
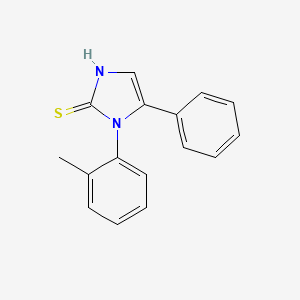
![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)

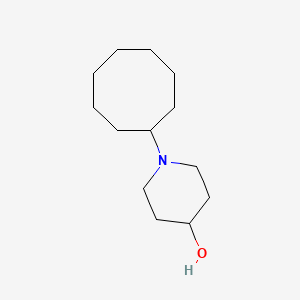
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)
![2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1460972.png)
